
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a 4-bromobutyl group and a 1-phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Bromination of Butane: The starting material, butane, undergoes bromination to form 1-bromobutane.
Friedel-Crafts Alkylation: The 1-bromobutane is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-bromobutyl)benzene.
Vinylation: The final step involves the vinylation of 1-(4-bromobutyl)benzene with styrene in the presence of a base, such as potassium tert-butoxide, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The double bond in the 1-phenylethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of 1-(4-hydroxybutyl)-4-(1-phenylethenyl)benzene.
Oxidation: Formation of 1-(4-bromobutyl)-4-(1-phenylethenyl)benzoic acid.
Reduction: Formation of 1-(4-bromobutyl)-4-(1-phenylethyl)benzene.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobutyl)-4-(1-phenylethenyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromobutyl)-4-(1-phenylethyl)benzene: Similar structure but with a saturated alkyl group instead of the vinyl group.
1-(4-Bromobutyl)-4-(1-phenylethynyl)benzene: Similar structure but with an ethynyl group instead of the vinyl group.
Uniqueness
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both a bromobutyl group and a phenylethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
392333-38-9 |
|---|---|
Molecular Formula |
C18H19Br |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-(4-bromobutyl)-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C18H19Br/c1-15(17-8-3-2-4-9-17)18-12-10-16(11-13-18)7-5-6-14-19/h2-4,8-13H,1,5-7,14H2 |
InChI Key |
GFQMTZWLQYUDOU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


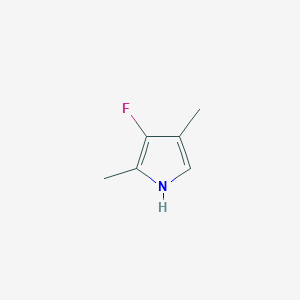

![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)

![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)

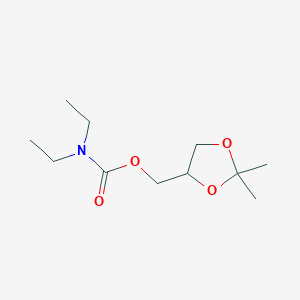
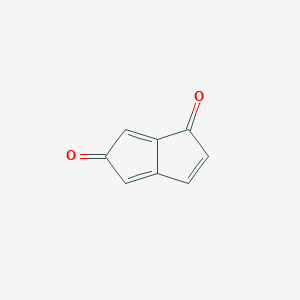
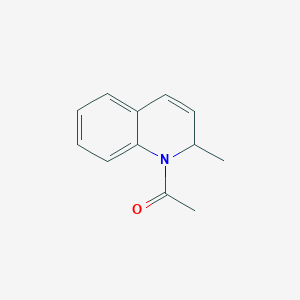
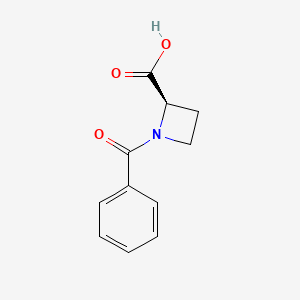
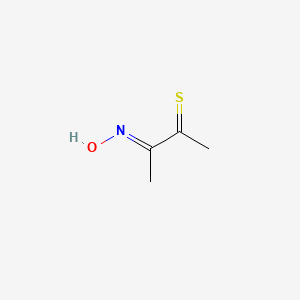
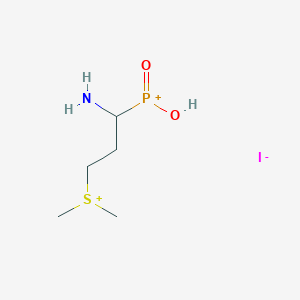
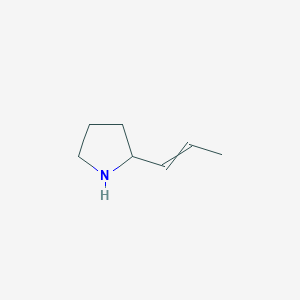
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
